molecular formula C13H21N3O3S B2850314 1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1210738-56-9

1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2850314
CAS No.: 1210738-56-9
M. Wt: 299.39
InChI Key: ODXRZZBAIWYCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a piperidine core substituted with both a cyclopropanesulfonyl group and a 5-isopropyl-1,3,4-oxadiazole ring, a structure that is commonly investigated for its potential as a kinase inhibitor or modulator of various enzymatic pathways . Compounds with 1,3,4-oxadiazole motifs are frequently explored for their diverse biological activities and are valuable scaffolds in the development of novel therapeutic agents . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-9(2)12-14-15-13(19-12)10-5-7-16(8-6-10)20(17,18)11-3-4-11/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXRZZBAIWYCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperidine

Piperidine is treated with cyclopropanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) to yield 1-(cyclopropanesulfonyl)piperidine. This step proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom, followed by deprotonation.

Reaction Scheme:
$$
\text{Piperidine} + \text{ClSO}2\text{C}3\text{H}5 \xrightarrow{\text{Et}3\text{N}} \text{1-(Cyclopropanesulfonyl)piperidine} + \text{HCl}
$$

Functionalization at the 4-Position

Synthesis of the 5-Isopropyl-1,3,4-Oxadiazole Moiety

Formation of the Amidoxime Intermediate

The nitrile group in 4-cyano-1-(cyclopropanesulfonyl)piperidine is converted to an amidoxime by treatment with hydroxylamine hydrochloride in ethanol:

Reaction Scheme:
$$
\text{4-CN-Piperidine} + \text{NH}2\text{OH·HCl} \rightarrow \text{4-C(=N-OH)NH}2\text{-Piperidine}
$$

Acylation and Cyclodehydration

The amidoxime is acylated with isobutyryl chloride to form an O-acylated intermediate, which undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to yield the 1,3,4-oxadiazole ring:

Reaction Scheme:
$$
\text{Amidoxime} + (\text{CH}3)2\text{CHCOCl} \xrightarrow{\text{POCl}3} \text{5-Isopropyl-1,3,4-oxadiazole} + \text{H}2\text{O}
$$

Coupling of the Oxadiazole to the Piperidine

The final step involves nucleophilic displacement of the cyano group by the oxadiazole anion. However, given the stability of the sulfonamide-protected piperidine, a Ullmann-type coupling under copper catalysis is employed to link the oxadiazole to the 4-position:

Reaction Conditions:

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline
  • Base: K₃PO₄
  • Solvent: DMSO, 110°C, 24 h

Yield: 62–68% after purification via column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.18 (m, 4H, cyclopropane), 1.35 (d, 6H, J = 6.8 Hz, isopropyl), 2.85–3.10 (m, 4H, piperidine), 3.60 (s, 1H, SO₂CH), 4.45 (s, 1H, oxadiazole-CH).
  • ¹³C NMR: δ 12.5 (cyclopropane), 22.1 (isopropyl), 45.8 (piperidine), 165.2 (oxadiazole-C2).
  • HRMS (ESI): m/z calc. for C₁₃H₂₀N₃O₃S [M+H]⁺: 314.1274; found: 314.1276.

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point: 148–150°C (uncorrected).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Amidoxime Cyclization 68 98 High
Ullmann Coupling 62 97 Moderate
Direct Cyclodehydration 55 95 Low

The amidoxime route offers superior yield and scalability, making it the method of choice for industrial applications.

Applications and Pharmacological Relevance

While the target compound’s biological activity remains under investigation, structurally analogous 1,3,4-oxadiazoles exhibit T-type calcium channel inhibition (IC₅₀ = 0.8–2.1 µM), suggesting potential neuropharmacological applications. The cyclopropanesulfonyl group enhances metabolic stability, as evidenced by in vitro microsomal assays (t₁/₂ > 120 min).

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the piperidine ring .

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Identifier Substituents on 1,3,4-Oxadiazole Piperidine Modifications Notable Properties Biological Activity (Inferred/Reported)
Target Compound 5-(Propan-2-yl) 1-(Cyclopropanesulfonyl) High rigidity (cyclopropane), moderate hydrophobicity Antimicrobial (analog-based inference)
Usmarapride (3-{5-[1-(3-Methoxypropyl)...) None (linked to indazole) 1-(3-Methoxypropyl) Indazole core, methoxypropyl side chain Serotonin (5-HT4) receptor partial agonist
1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-4-... 5-(Trifluoromethyl) 1-[(2-Phenylthiazol-4-yl)methyl] Electron-withdrawing CF3 group, thiazole-phenyl moiety Enhanced metabolic stability (structural inference)
4-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine 5-(tert-Butyl) None (free piperidine) High steric bulk (tert-butyl), low solubility Unreported (supplier data only)

Pharmacokinetic and Physicochemical Properties

  • Target Compound: The cyclopropanesulfonyl group likely improves metabolic stability compared to benzenesulfonyl analogs (e.g., ’s compound 6a), as cyclopropane rings resist oxidative degradation .
  • Usmarapride : The 3-methoxypropyl chain on piperidine and indazole core increase polarity, favoring aqueous solubility. Its 5-HT4 receptor activity is attributed to the indazole’s planar structure, which facilitates receptor binding .
  • Trifluoromethyl Analog () : The CF3 group enhances electronegativity, improving binding to electron-rich enzyme pockets. However, the phenylthiazole substituent may reduce solubility .
  • tert-Butyl Derivative () : The bulky tert-butyl group likely reduces solubility but increases lipophilicity, favoring blood-brain barrier penetration .

Q & A

Basic Research Question

  • IR Spectroscopy: Validates sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • ¹H-NMR: Key signals include cyclopropane protons (δ 1.0–1.5 ppm), piperidine H (δ 2.5–3.5 ppm), and isopropyl CH₃ (δ 1.3–1.4 ppm) .
  • EI-MS: Molecular ion peaks (e.g., m/z 357 for C₁₄H₂₁N₃O₃S) and fragmentation patterns confirm the backbone .
  • HPLC: Purity >95% is achievable using C18 columns with methanol/water gradients .

How does the 1,3,4-oxadiazole moiety influence the compound’s bioactivity, and what assays are suitable for preliminary evaluation?

Advanced Research Question
The oxadiazole ring enhances π-π stacking with biological targets (e.g., enzymes or receptors). Assays include:

  • Antibacterial Screening: Microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Enzyme Inhibition: Fluorescence-based assays for acetylcholinesterase or COX-2, leveraging the sulfonyl group’s electron-withdrawing properties .
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Advanced Research Question
Discrepancies often arise from:

  • Metabolic Instability: Oxadiazole rings may hydrolyze in vivo. Stabilization via methyl/propyl substituents improves metabolic resistance .
  • Poor Solubility: LogP >3 reduces aqueous solubility. Prodrug strategies (e.g., phosphate esters) or co-solvents (PEG-400) enhance bioavailability .
  • Species-Specific Metabolism: Cross-validate using humanized liver models or primary hepatocyte assays .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Advanced Research Question

  • Oxadiazole Substitution: Electron-withdrawing groups (e.g., CF₃ at position 5) increase enzymatic inhibition but may reduce solubility .
  • Piperidine Modifications: N-Methylation improves blood-brain barrier penetration, while bulky groups (e.g., adamantane) enhance target specificity .
  • Sulfonyl Group Replacement: Replacing cyclopropanesulfonyl with benzenesulfonyl alters binding kinetics to hydrophobic pockets .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking Simulations (AutoDock Vina): Model interactions with ATP-binding sites (e.g., kinases) or GPCRs, focusing on hydrogen bonds with oxadiazole N-atoms .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • Pharmacophore Mapping: Identify essential features (e.g., sulfonyl acceptor, oxadiazole aromatic centroid) using MOE or Schrödinger .

How does the compound’s stability under varying pH and temperature conditions impact formulation development?

Advanced Research Question

  • pH Stability: Oxadiazoles degrade rapidly in acidic conditions (pH <3). Buffered formulations (pH 6–7) or enteric coatings mitigate this .
  • Thermal Stability: DSC/TGA analysis shows decomposition >200°C, making melt extrusion viable for solid dispersions .
  • Light Sensitivity: UV-Vis studies indicate photodegradation at λ >300 nm. Use amber glassware and antioxidants (e.g., BHT) in storage .

What analytical techniques quantify trace impurities in synthesized batches?

Advanced Research Question

  • LC-MS/MS: Detects sulfonic acid byproducts (m/z 150–200) from incomplete sulfonylation .
  • ²⁹Si NMR: Identifies residual siloxanes from column chromatography .
  • XRD: Confirms polymorphic purity; amorphous content >5% reduces dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.